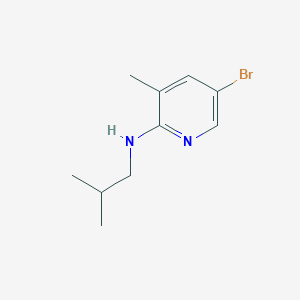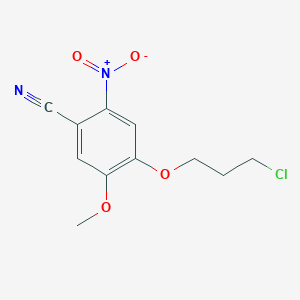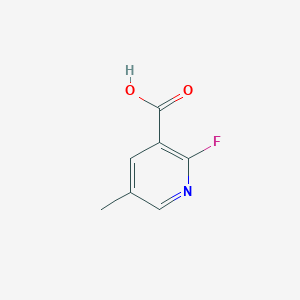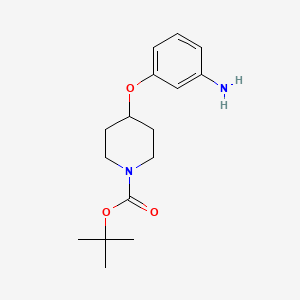
7-Bromo-1-methyl-1H-indole-3-carbaldehyde
Descripción general
Descripción
“7-Bromo-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . This compound was then exposed to the Bartoli reaction using isopropenylmagnesium bromide, resulting in the formation of 7-bromo-4-(bromomethyl)-2-methylindole .Molecular Structure Analysis
The molecular structure of “7-Bromo-1-methyl-1H-indole-3-carbaldehyde” can be represented by the formula C9H8BrN .Chemical Reactions Analysis
Indole derivatives, including “7-Bromo-1-methyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions (MCRs) . MCRs offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
7-Bromo-1-methyl-1H-indole-3-carbaldehyde and related compounds have been studied for their crystal structures and molecular interactions. These studies include the analysis of intermolecular interactions in crystal structures using Hirshfeld surface, X-ray diffraction, and DFT analysis, revealing insights into the molecular architecture and interactions of these compounds (Barakat et al., 2017).
Antiproliferative Properties
Research has been conducted on the synthesis of new indole derivatives using 7-Bromo-1-methyl-1H-indole-3-carbaldehyde for their antiproliferative properties towards cancer cell lines. These studies have demonstrated the potential of these compounds in inducing cell death in cancer cells, highlighting their significance in cancer research (Fawzy et al., 2018).
Green Chemistry Applications
The compound has been used in green chemistry applications, such as in the synthesis of Knoevenagel condensed products. These methods emphasize environmental sustainability and economic viability, making these compounds relevant in eco-friendly chemical synthesis (Madan, 2020).
Marine Natural Products Research
7-Bromo-1-methyl-1H-indole-3-carbaldehyde has been isolated from marine sources such as marine sponges, indicating its role in the study of marine natural products. These studies contribute to understanding the chemical diversity and potential biological activities of marine organisms (McKay et al., 2002).
Antibacterial Properties
Research on indole-3-carbaldehyde semicarbazone derivatives, including those derived from 7-Bromo-1-methyl-1H-indole-3-carbaldehyde, has explored their antibacterial activities. These studies assess the efficacy of these compounds against various bacterial strains, contributing to the development of new antibacterial agents (Carrasco et al., 2020).
Photovoltaic and Electrochemical Applications
The compound has been investigated in the context of photovoltaic and electrochemical applications. Research has focused on the synthesis of new dyes and evaluation of their light-absorbing capabilities and electrochemical performance, suggesting potential applications in solar energy and electronic devices (Venkatesh et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPUXJHMQNPZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)







